1-Chloro-1-(2-mercaptophenyl)propan-2-one
Description
1-Chloro-1-(2-mercaptophenyl)propan-2-one is a chlorinated ketone derivative featuring a 2-mercaptophenyl (C₆H₄SH-) substituent at the α-carbon of the propan-2-one backbone. While direct structural or synthetic data for this compound are absent in the provided evidence, analogs with similar frameworks (e.g., chloro, methoxy, or fluorophenyl substituents) suggest its reactivity and applications in organic synthesis.
Properties
Molecular Formula |
C9H9ClOS |
|---|---|
Molecular Weight |
200.69 g/mol |
IUPAC Name |
1-chloro-1-(2-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H9ClOS/c1-6(11)9(10)7-4-2-3-5-8(7)12/h2-5,9,12H,1H3 |
InChI Key |
IJWFXMZFVYGLII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1S)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Chloro-1-(2-mercaptophenyl)propan-2-one generally involves the following key steps:
- Introduction of the mercapto group (–SH) on the phenyl ring, typically at the 2-position.
- Formation of the propan-2-one side chain.
- Selective chlorination at the alpha position of the propanone moiety to install the chloro substituent.
The synthetic approach requires careful control of reaction conditions such as temperature, solvent, and reagent stoichiometry to avoid side reactions and maximize yield and purity.
Chlorination Reaction
Chlorination is a critical step in the preparation of 1-Chloro-1-(2-mercaptophenyl)propan-2-one. The alpha-chlorination of the ketone is typically achieved using chlorinating agents under controlled conditions.
- Reagents: Common chlorinating agents include thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or N-chlorosuccinimide (NCS).
- Conditions: The reaction is performed under low to moderate temperatures to prevent over-chlorination or degradation of the mercapto group.
- Solvents: Aprotic solvents such as dichloromethane or chloroform are preferred to maintain the stability of intermediates.
Mercapto Group Introduction
The mercapto group on the phenyl ring can be introduced by:
- Thiolation of a suitable precursor such as 2-halophenyl derivatives via nucleophilic substitution with thiolating agents.
- Direct mercaptan substitution using reagents like thiourea followed by hydrolysis.
The mercapto group is sensitive to oxidation; therefore, inert atmosphere conditions (nitrogen or argon) are often maintained during synthesis.
Representative Synthetic Route
A typical synthetic route involves:
- Starting from 2-mercaptophenylacetic acid or its derivatives.
- Conversion to the corresponding propan-2-one derivative via Friedel-Crafts acylation or related methods.
- Alpha-chlorination of the ketone using a chlorinating agent.
- Purification by recrystallization or chromatography.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Mercapto group introduction | Thiourea, base, hydrolysis | 25–50 | Ethanol or water | 70–85 | Inert atmosphere recommended |
| Propan-2-one formation | Friedel-Crafts acylation (AlCl3) | 0–25 | Dichloromethane | 65–80 | Control moisture strictly |
| Alpha-chlorination | N-Chlorosuccinimide (NCS) or SOCl2 | 0–10 | Dichloromethane | 75–90 | Avoid over-chlorination |
| Purification | Recrystallization or column chromatography | Ambient | Various solvents | — | Purity > 95% achievable |
Research Findings and Mechanistic Insights
- The alpha-chlorination proceeds via enol or enolate intermediate formation, which reacts with the chlorinating agent to give the alpha-chloro ketone.
- The mercapto group remains intact under controlled chlorination conditions, but care must be taken to avoid oxidation to disulfides.
- Reaction monitoring by TLC and NMR confirms the selective chlorination and preservation of the mercapto group.
- Purification techniques such as silica gel chromatography with inert atmosphere handling improve the final compound purity.
Comparative Analysis with Related Compounds
The preparation of 1-Chloro-1-(3-chloro-2-mercaptophenyl)propan-2-one, a closely related compound, involves similar chlorination strategies but requires additional control to introduce the second chloro substituent on the aromatic ring. This demonstrates the adaptability of chlorination methods to related mercaptoaryl ketones.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiolate or primary amines under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
1-Chloro-1-(2-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-mercaptophenyl)propan-2-one involves its reactive functional groups. The chloro group can undergo nucleophilic substitution, while the mercapto group can participate in redox reactions. These interactions can modulate various molecular targets and pathways, including enzyme inhibition and protein modification .
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Chloro and bromo substituents enhance electrophilicity at the α-carbon, facilitating nucleophilic substitution reactions. Fluoro derivatives (e.g., 4-fluoro) exhibit lower molecular weights and distinct physicochemical profiles due to fluorine’s electronegativity .
- Thiol vs. Thioether : The 2-mercaptophenyl group in the target compound differs from methylthio analogs (e.g., ) by offering a reactive -SH site for metal coordination or oxidation to disulfides.
- Inhibition Efficiency: Hydrazono derivatives (e.g., phenylhydrazono-propan-2-ones) show corrosion inhibition efficiencies exceeding 90%, attributed to their planar structures and electron-rich functional groups .
Functional Group Impact on Reactivity
- Thiol (-SH) : The 2-mercaptophenyl group’s -SH moiety offers redox activity and metal-binding capability, distinguishing it from inert substituents like methoxy or fluoro. This could enable applications in catalysis or polymer chemistry.
- Hydrazono Groups: Compounds with hydrazono linkages (e.g., ) serve as intermediates for pyrazoles and indoles, leveraging their conjugated π-systems for cyclocondensation reactions.
Biological Activity
1-Chloro-1-(2-mercaptophenyl)propan-2-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
Chemical Structure and Properties
1-Chloro-1-(2-mercaptophenyl)propan-2-one is characterized by the presence of a chlorine atom, a mercapto group, and a phenyl ring. Its molecular formula is C10H10ClOS, indicating the presence of sulfur which is crucial for its biological activity.
Antimicrobial Properties
Research has indicated that derivatives of thiol compounds, including those similar to 1-chloro-1-(2-mercaptophenyl)propan-2-one, exhibit significant antimicrobial activity. A study demonstrated that thiourea derivatives showed antibacterial effects against various strains such as E. faecalis and K. pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL .
Table 1: Antimicrobial Activity of Thiourea Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| Compound A | E. faecalis | 50 | 29 |
| Compound B | P. aeruginosa | 40 | 24 |
| Compound C | S. typhi | 45 | 30 |
| Compound D | K. pneumoniae | 50 | 19 |
Anticancer Activity
The anticancer potential of related compounds has been extensively studied. For instance, certain derivatives have shown cytotoxic effects on breast cancer cell lines (MCF-7), with IC50 values indicating effective inhibition of cell growth . The mechanism often involves apoptosis induction and cell cycle arrest.
Table 2: Cytotoxicity of Compounds on MCF-7 Cells
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound X | 225 | Apoptosis induction |
| Compound Y | 150 | Cell cycle arrest at G2/M phase |
| Compound Z | 100 | Tubulin destabilization |
The biological activity of 1-Chloro-1-(2-mercaptophenyl)propan-2-one is believed to stem from its ability to interact with specific biomolecular targets. The mercapto group can form disulfide bonds with proteins, potentially altering their function and leading to downstream effects in cellular signaling pathways.
Case Studies
Several studies have highlighted the therapeutic potential of compounds similar to 1-Chloro-1-(2-mercaptophenyl)propan-2-one:
- Antibacterial Study : A study published in MDPI examined the antibacterial efficacy of various thiourea derivatives, finding that those containing chlorine exhibited superior activity against resistant bacterial strains .
- Anticancer Research : Another investigation focused on the antiproliferative effects against MCF-7 cells, revealing that certain derivatives could effectively inhibit tumor growth through mechanisms involving apoptosis and cell cycle disruption .
Q & A
Q. What are the recommended methods for synthesizing 1-Chloro-1-(2-mercaptophenyl)propan-2-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of arylhydrazone derivatives like this compound typically involves diazotization and coupling reactions. For example:
Diazotization: Treat 2-mercaptoaniline with NaNO₂ in HCl at 0–5°C to generate the diazonium salt.
Coupling: React the diazonium salt with a β-keto chloride (e.g., 2-chloro-3-oxobutanoate) in ethanol under basic conditions (e.g., sodium acetate) to form the hydrazonoyl chloride intermediate.
Purification: Crystallize the product from ethanol or methanol to remove unreacted reagents .
Optimization Tips:
- Maintain low temperatures (0–5°C) during diazotization to prevent decomposition.
- Use stoichiometric control (1:1 molar ratio of diazonium salt to β-keto chloride) to minimize byproducts.
- Monitor reaction progress via TLC or HPLC to identify optimal termination points.
Q. How can single-crystal X-ray diffraction (SC-XRD) be employed to resolve the molecular structure of this compound?
Methodological Answer: SC-XRD is critical for confirming stereochemistry and hydrogen-bonding networks:
Crystallization: Grow high-quality crystals via slow evaporation of a saturated solution in ethanol or acetone.
Data Collection: Use a diffractometer (e.g., Agilent SuperNova) with CuKα radiation (λ = 1.54184 Å) at 100 K to minimize thermal motion artifacts.
Structure Refinement: Process data using SHELX software (SHELXL for refinement, SHELXS for solution). Key parameters include:
- Space group: Monoclinic P2₁/c (common for similar hydrazones) .
- Hydrogen bonding: Analyze N–H⋯O interactions to map supramolecular packing .
- Validate using R-factors (R₁ < 0.05 for high-resolution data) .
Advanced Research Questions
Q. How do electronic effects of the 2-mercaptophenyl substituent influence the compound’s reactivity in heterocyclic synthesis?
Methodological Answer: The thiol group (–SH) acts as both an electron donor (via lone pairs) and a hydrogen-bonding participant:
Electronic Effects:
- The –SH group increases electron density on the aromatic ring, enhancing electrophilic substitution at the para position.
- Stabilizes intermediates in cyclization reactions (e.g., pyrazole formation) via resonance .
Experimental Validation:
Q. How can researchers address contradictions in crystallographic data, such as disordered solvent molecules or twinning?
Methodological Answer:
Disorder Resolution:
- Apply restraints (e.g., ISOR, SIMU in SHELXL) to model disordered regions.
- Use SQUEEZE (PLATON) to account for solvent molecules in poorly resolved electron density maps .
Twinning Correction:
- For twinned crystals, refine using a BASF parameter (twin scale factor) and verify with Hooft statistics .
Complementary Techniques:
Q. What computational strategies are effective for predicting the compound’s physicochemical properties (e.g., solubility, logP)?
Methodological Answer:
QSPR Models:
- Train models using descriptors like topological polar surface area (TPSA) and octanol-water partition coefficients (logP) from databases (e.g., PubChem).
- Example: logP ≈ 2.1 (predicted via XLogP3) due to the hydrophobic phenyl and chloro groups .
Solubility Prediction:
Validation:
Q. How can researchers analyze conflicting spectroscopic data (e.g., NMR vs. XRD) for this compound?
Methodological Answer:
NMR-XRD Cross-Validation:
- Compare XRD-derived dihedral angles with NMR coupling constants (³JHH) to confirm conformational stability.
- Use NOESY to detect spatial proximities (e.g., between –SH and ketone groups) .
Dynamic Effects:
- Variable-temperature NMR can identify fluxional behavior in solution (e.g., hindered rotation around the C–N bond) .
Quantum Mechanical Calculations:
- Simulate NMR chemical shifts (GIAO method) at the B3LYP/6-311++G** level to resolve discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
